GRL-0496
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Overview
Description
Preparation Methods
GRL-0496 is a chloropyridyl ester-derived compound. The synthetic route involves the esterification of 1H-indole-4-carboxylic acid with 5-chloro-3-pyridinyl alcohol under specific reaction conditions. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM). The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Chemical Reactions Analysis
GRL-0496 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) to replace the chlorine atom in the pyridine ring with other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
GRL-0496 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a reference compound in the development of new antiviral agents targeting 3CLpro.
Biology: this compound is employed in cell-based assays to study the inhibition of SARS-CoV and SARS-CoV-2 replication.
Medicine: The compound is being investigated for its potential use in antiviral therapies against coronavirus infections.
Industry: This compound is utilized in the pharmaceutical industry for the development of antiviral drugs and in high-throughput screening assays to identify new inhibitors of 3CLpro .
Mechanism of Action
GRL-0496 exerts its effects by inhibiting the activity of the 3CLpro enzyme, which is essential for the replication of SARS-CoV and SARS-CoV-2. The compound binds to the active site of 3CLpro, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. Additionally, this compound has been proposed to inhibit the host protease cathepsin L, which is important for SARS-CoV-2 entry into some cell types .
Comparison with Similar Compounds
GRL-0496 is compared with other 3CLpro inhibitors such as GC376, boceprevir, Z-FA-FMK, and calpain inhibitor XII. These compounds also target the 3CLpro enzyme but differ in their chemical structures and inhibitory potencies. This compound is unique due to its chloropyridyl ester structure, which forms a more stable inhibitory thioester bond with the 3CLpro catalytic cysteine compared to other inhibitors .
Similar Compounds
- GC376
- Boceprevir
- Z-FA-FMK
- Calpain inhibitor XII
- MAC-5576
- BTB07408
- BTB07417
These compounds share similar mechanisms of action but vary in their chemical structures and specific inhibitory activities .
Properties
Molecular Formula |
C14H9ClN2O2 |
---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
(5-chloropyridin-3-yl) 1H-indole-4-carboxylate |
InChI |
InChI=1S/C14H9ClN2O2/c15-9-6-10(8-16-7-9)19-14(18)12-2-1-3-13-11(12)4-5-17-13/h1-8,17H |
InChI Key |
BOSZJNSICHFHMA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)OC3=CC(=CN=C3)Cl |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)OC3=CC(=CN=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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